3-(4-Bromophenethoxy)propanoic acid
Overview
Description
3-(4-Bromophenethoxy)propanoic acid: is an organic compound with the molecular formula C11H13BrO3 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-bromophenethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenethoxy)propanoic acid typically involves the following steps:
Starting Materials: 4-bromophenol and 3-chloropropanoic acid.
Reaction: The 4-bromophenol is reacted with 3-chloropropanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromophenethoxy)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The carboxyl group can be reduced to an alcohol or aldehyde.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include 3-(4-aminophenethoxy)propanoic acid or 3-(4-thiophenethoxy)propanoic acid.
Oxidation: Products include 3-(4-bromoquinone)propanoic acid.
Reduction: Products include 3-(4-bromophenethoxy)propanol.
Scientific Research Applications
Chemistry: 3-(4-Bromophenethoxy)propanoic acid is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials. It may also be employed in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenethoxy)propanoic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, while the carboxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
- 3-(4-Bromophenyl)propanoic acid
- 3-(4-Chlorophenethoxy)propanoic acid
- 3-(4-Methylphenethoxy)propanoic acid
Comparison:
- 3-(4-Bromophenethoxy)propanoic acid is unique due to the presence of both a bromine atom and an ethoxy group attached to the phenyl ring. This combination can influence its reactivity and biological activity.
- 3-(4-Bromophenyl)propanoic acid lacks the ethoxy group, which may result in different chemical and biological properties.
- 3-(4-Chlorophenethoxy)propanoic acid has a chlorine atom instead of bromine, which can affect its reactivity and interactions with biological targets.
- 3-(4-Methylphenethoxy)propanoic acid has a methyl group instead of bromine, which can alter its hydrophobicity and overall chemical behavior.
Properties
IUPAC Name |
3-[2-(4-bromophenyl)ethoxy]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c12-10-3-1-9(2-4-10)5-7-15-8-6-11(13)14/h1-4H,5-8H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDNVOMNHGTIGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCOCCC(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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